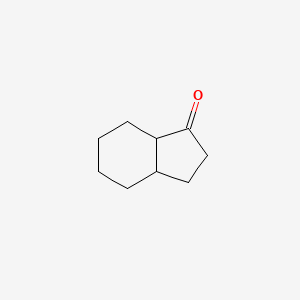
Octahydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-inden-1-one: is a chemical compound with the molecular formula C9H14O and a molecular weight of 138.2069 g/mol . It is also known by other names such as 1-Indanone, hexahydro- and 1-Hydrindanone . This compound is characterized by its bicyclic structure, which consists of a cyclohexane ring fused to a cyclopentanone ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octahydro-1H-inden-1-one can be synthesized through various methods. One common synthetic route involves the hydrogenation of 1H-indene-1-one under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon . The reaction conditions typically include a hydrogen pressure of around 50-100 atm and a temperature range of 100-150°C .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of indanone derivatives. The process is optimized for large-scale production by using continuous flow reactors and high-efficiency catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Octahydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where functional groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products Formed:
Oxidation: Indanone derivatives.
Reduction: Octahydro-1H-inden-1-ol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Octahydro-1H-inden-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of octahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-Indanone, hexahydro-
- 1-Hydrindanone
- Bicyclo[4.3.0]nonan-7-one
Comparison: Octahydro-1H-inden-1-one is unique due to its bicyclic structure, which imparts distinct chemical and physical properties compared to similar compounds . For example, its reactivity and stability may differ from those of its structural isomers, making it suitable for specific applications in synthesis and research .
Properties
CAS No. |
2826-65-5 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydroinden-1-one |
InChI |
InChI=1S/C9H14O/c10-9-6-5-7-3-1-2-4-8(7)9/h7-8H,1-6H2 |
InChI Key |
ATKSQUYIHKMKTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-{2-[1-(1H-Pyrrol-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11724434.png)


![2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B11724455.png)
![N-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]propanamide](/img/structure/B11724466.png)







![1-[(2S,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B11724524.png)
